The synthesis of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The industrial production methods for this compound may involve optimizing reaction conditions (temperature, pressure, and concentration) to maximize yield and purity, potentially utilizing continuous flow reactors for efficiency .
The molecular structure of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can be described as follows:
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
The primary mechanism of action for 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs).
Upon binding to FGFRs:
This activation triggers downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways, which are crucial for cell proliferation and differentiation .
4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine has several notable applications:
Pyrrolo[3,2-c]pyridine represents a privileged bicyclic heterocyclic system in medicinal chemistry, characterized by a fused pyrrole and pyridine ring. This scaffold serves as a bioisostere for purine nucleobases due to its electronic distribution and hydrogen-bonding capabilities. The planar, electron-rich structure facilitates π-stacking interactions with biological targets, particularly kinases and tubulin, making it a versatile template for drug design [3] [6]. Its structural mimicry of indole, while offering improved metabolic stability and tunable physicochemical properties, has led to its incorporation into clinical candidates like kinase inhibitors . The nitrogen-rich environment (two sp²-hybridized nitrogens) enables diverse binding modes, with N1-H serving as a hydrogen bond donor critical for ATP-competitive inhibition in kinase domains [3].
Strategic substitution at C4 and C2/C6 positions profoundly influences the scaffold’s pharmacological profile:
Heterocycles like pyrrolopyridines bridge traditional natural product-inspired designs (e.g., camptothecin’s pentacyclic scaffold) and modern targeted therapies. The 1990s marked a surge in fused heterocycle development to address limitations of monotonic templates. Pyrrolo[3,2-c]pyridine emerged as a "corrected" indole analog, with nitrogen repositioning enabling tailored hydrogen-bonding networks. Its integration into kinase inhibitors (e.g., FMS-targeting compounds) exemplifies the scaffold’s capacity for high-affinity, selective target engagement [3] [6] .
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5